molecular formula C6H9ClO2 B1609302 ethyl (E)-3-chlorobut-2-enoate CAS No. 38624-62-3

ethyl (E)-3-chlorobut-2-enoate

Cat. No.: B1609302
CAS No.: 38624-62-3
M. Wt: 148.59 g/mol
InChI Key: NCVQPBQMFVGACR-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (E)-3-chlorobut-2-enoate is a useful research compound. Its molecular formula is C6H9ClO2 and its molecular weight is 148.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136905. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

38624-62-3

Molecular Formula

C6H9ClO2

Molecular Weight

148.59 g/mol

IUPAC Name

ethyl (E)-3-chlorobut-2-enoate

InChI

InChI=1S/C6H9ClO2/c1-3-9-6(8)4-5(2)7/h4H,3H2,1-2H3/b5-4+

InChI Key

NCVQPBQMFVGACR-SNAWJCMRSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C)/Cl

SMILES

CCOC(=O)C=C(C)Cl

Canonical SMILES

CCOC(=O)C=C(C)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of ethyl acetoacetate (150.0 g, 0.86 mol) in hexanes (200 mL) was added phosphorus pentachloride (95.0 g, 0.456 mol) at 23° C. under nitrogen and stirred for 3 h. Water (300 mL) was added to the reaction mixture while cooling in an ice-bath. The organic layer was separated, washed with an aqueous solution of 20% potassium carbonate (3×200 mL) followed by a saturated sodium chloride solution (2×100 mL), dried over sodium sulfate and concentrated in vacuo to afford 3-chloro-but-2-enoic acid ethyl ester which was purified by distillation (95.8 g, 75%): boiling range 160°-170° C.
Quantity
150 g
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reactant
Reaction Step One
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95 g
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reactant
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[Compound]
Name
hexanes
Quantity
200 mL
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solvent
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Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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